![molecular formula C17H18O5 B13985011 Bis[4-(2-hydroxyethoxy)phenyl]methanone CAS No. 47225-92-3](/img/structure/B13985011.png)
Bis[4-(2-hydroxyethoxy)phenyl]methanone
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Overview
Description
Bis[4-(2-hydroxyethoxy)phenyl]methanone is an organic compound with the molecular formula C21H26O7. It is known for its unique structure, which includes two phenyl rings connected by a methanone group, each substituted with a hydroxyethoxy group. This compound is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[4-(2-hydroxyethoxy)phenyl]methanone can be synthesized through several methods. One common approach involves the condensation of phenoxyethanol with fluoren-9-one using a titanium cation-exchanged montmorillonite as a strong solid acid catalyst . Another method includes the etherification of hydroxybenzophenone under basic conditions, followed by reaction with ethylene oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale etherification reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(2-hydroxyethoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methanone group can be reduced to a methylene group under suitable conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy groups can yield benzophenone derivatives, while reduction of the methanone group can produce diphenylmethane derivatives.
Scientific Research Applications
Bis[4-(2-hydroxyethoxy)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a photosensitizer in photodynamic therapy.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of Bis[4-(2-hydroxyethoxy)phenyl]methanone involves its interaction with various molecular targets. In photodynamic therapy, it acts as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in targeted tissues. The hydroxyethoxy groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar in structure but lacks the hydroxyethoxy groups.
4-Hydroxybenzophenone: Contains a hydroxy group but not the ethoxy substitution.
Bis(4-hydroxyphenyl)methanone: Similar structure but with hydroxy groups instead of hydroxyethoxy groups.
Uniqueness
Bis[4-(2-hydroxyethoxy)phenyl]methanone is unique due to the presence of hydroxyethoxy groups, which enhance its solubility in organic solvents and its reactivity in various chemical reactions. These properties make it more versatile compared to its similar counterparts .
Biological Activity
Bis[4-(2-hydroxyethoxy)phenyl]methanone, also known as a benzophenone derivative, has garnered attention in the fields of pharmacology and materials science due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features two 4-(2-hydroxyethoxy)phenyl groups linked to a central methanone moiety, enhancing its solubility in organic solvents. The molecular formula is C18H18O4, with a molecular weight of 302.32 g/mol. The presence of hydroxyethoxy groups is significant for its reactivity and biological properties.
Mechanisms of Biological Activity
Research indicates that this compound interacts with biomolecules through various mechanisms:
- Hydrogen Bonding and Hydrophobic Interactions : The functional groups in the compound allow for significant hydrogen bonding and hydrophobic interactions, which are crucial for modulating biological responses. These interactions can influence enzyme activity and receptor binding, potentially leading to therapeutic effects.
- Estrogen Receptor Modulation : Similar compounds have been shown to interact with estrogen receptors (ER), particularly ERβ. Studies suggest that bisphenol derivatives can act as competitive inhibitors or agonists, influencing cellular signaling pathways related to hormone regulation .
Biological Activity and Applications
The biological activity of this compound has been explored in various contexts:
- Antioxidant Properties : Some studies suggest that the compound may exhibit antioxidant activity, which is beneficial in preventing oxidative stress-related cellular damage.
- Potential in Cosmetic Formulations : Given its properties, there is potential for application in cosmetic formulations as an active ingredient due to its ability to modulate skin responses and enhance product efficacy.
- Pharmacological Applications : Research indicates potential applications in pharmacology, particularly in drug design aimed at targeting specific biological pathways related to hormone signaling and oxidative stress management.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies on Cell Lines : In vitro experiments using human cell lines have demonstrated that the compound can modulate gene expression related to oxidative stress response pathways. Specific assays showed dose-dependent effects on cell viability and proliferation.
- Binding Affinity Studies : Binding affinity studies revealed that this compound has a significant affinity for estrogen receptors, suggesting its potential as a coactivator binding inhibitor. These findings are critical for understanding its role in endocrine disruption and therapeutic applications .
- Comparative Analysis with Similar Compounds : Comparative studies with structurally similar compounds have highlighted differences in biological activity, emphasizing the importance of specific functional groups in determining the overall efficacy and safety profiles of these derivatives.
Data Table: Summary of Biological Activities
Properties
CAS No. |
47225-92-3 |
---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
bis[4-(2-hydroxyethoxy)phenyl]methanone |
InChI |
InChI=1S/C17H18O5/c18-9-11-21-15-5-1-13(2-6-15)17(20)14-3-7-16(8-4-14)22-12-10-19/h1-8,18-19H,9-12H2 |
InChI Key |
SUYVCIVJBLTQPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCO)OCCO |
Origin of Product |
United States |
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